Aluminum oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

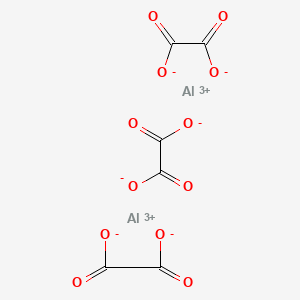

Aluminum oxalate, also known as this compound, is a chemical compound with the formula [Al2(C2O4)3]. It is a derivative of aluminum bis-oxalate and appears as a colorless crystalline solid. This compound is insoluble in water and most organic solvents. At high temperatures, it decomposes, releasing carbon dioxide and carbon monoxide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One method for preparing dialuminium trioxalate involves reacting oxalic acid with aluminum chloride to obtain aluminum bis-oxalate. Subsequently, aluminum bis-oxalate is reacted with aniline to produce dialuminium trioxalate .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method mentioned above can be scaled up for industrial purposes. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Aluminum oxalate undergoes various chemical reactions, including decomposition at high temperatures, which releases carbon dioxide and carbon monoxide . It can also participate in coordination reactions due to the presence of oxalate ligands.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this are limited.

Reduction: Reduction reactions involving dialuminium trioxalate are less common but can be explored using strong reducing agents.

Substitution: The oxalate ligands in dialuminium trioxalate can be substituted with other ligands under appropriate conditions.

Major Products Formed: The major products formed from the decomposition of dialuminium trioxalate are carbon dioxide and carbon monoxide .

Aplicaciones Científicas De Investigación

Agricultural Applications

Aluminum Detoxification in Plants

Aluminum toxicity is a significant problem in acidic soils, affecting plant growth and productivity. Research has shown that oxalic acid plays a crucial role in aluminum detoxification mechanisms in plants. For example, the Arabidopsis thaliana oxalate transporter gene (AtOT) enhances aluminum tolerance by facilitating the secretion of oxalic acid from roots. This process helps mitigate aluminum's harmful effects on root growth and overall plant health .

Case Study: Spinach

A study involving spinach seedlings demonstrated that aluminum treatment stimulated the efflux of oxalate from roots. The efflux rate increased with higher aluminum concentrations, indicating that plants utilize oxalate as a defense mechanism against aluminum toxicity .

Pharmaceutical Applications

Kidney Stone Management

Aluminum citrate, a derivative of aluminum oxalate, has been investigated for its potential to mitigate kidney injuries caused by calcium oxalate crystals. In animal models, aluminum citrate effectively reduced renal damage by inhibiting the interaction between calcium oxalate crystals and kidney epithelial cells. This suggests a therapeutic application in managing conditions associated with calcium oxalate nephrolithiasis .

Industrial Applications

Metal Recovery Processes

this compound is utilized in metal recovery processes, particularly in the recycling of spent lithium-ion batteries. The compound's ability to form stable complexes with metal ions facilitates the extraction and recovery of valuable metals from waste materials .

Cleaning and Bleaching Agents

Oxalic acid, related to this compound, serves as a cleaning and bleaching agent in various industries. Its chelating ability allows it to effectively remove rust and mineral stains from surfaces, making it valuable in household cleaning products and industrial applications .

Summary of Applications

| Field | Application | Mechanism/Functionality |

|---|---|---|

| Agriculture | Aluminum detoxification | Enhances plant tolerance to aluminum via oxalic acid secretion |

| Pharmaceuticals | Kidney stone management | Reduces renal injury by inhibiting calcium oxalate crystal interaction |

| Industrial | Metal recovery | Forms stable complexes with metal ions for extraction |

| Cleaning | Rust and stain removal | Chelates metal ions for effective cleaning |

Mecanismo De Acción

The mechanism of action of dialuminium trioxalate primarily involves its ability to form coordination complexes with various metal ions. The oxalate ligands can chelate metal ions, leading to the formation of stable complexes. This property is exploited in its use as a catalyst precursor and in other chemical reactions .

Comparación Con Compuestos Similares

Aluminum bis-oxalate: A precursor in the synthesis of dialuminium trioxalate.

Tris(oxalato)chromate(III): Another oxalate-based compound with similar coordination properties.

Calcium oxalate: Commonly found in nature and used in various industrial applications.

Uniqueness: Aluminum oxalate is unique due to its specific coordination chemistry and its ability to form stable complexes with metal ions. Its decomposition properties and use as a catalyst precursor further distinguish it from other similar compounds .

Propiedades

Número CAS |

814-87-9 |

|---|---|

Fórmula molecular |

C6Al2O12 |

Peso molecular |

318.02 g/mol |

Nombre IUPAC |

bis(4,5-dioxo-1,3,2-dioxalumolan-2-yl) oxalate |

InChI |

InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

Clave InChI |

ZCLVNIZJEKLGFA-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3] |

SMILES canónico |

C1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2 |

Key on ui other cas no. |

814-87-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.